MTAP Inhibition Potency: DFMTA (Ki = 0.48 µM) vs. Monofluoromethyl Analogue MFMTA (Ki = 3.3 µM) — A 6.9-Fold Advantage
DFMTA demonstrates a 6.9-fold greater inhibitory potency against mammalian MTAP compared to the monofluoromethyl analogue MFMTA. In a head-to-head competitive inhibition assay using mammalian MTA phosphorylase, DFMTA exhibited a Ki of 0.48 µM [1], whereas MFMTA (compound 9), bearing a single fluorine on the 5′-thioether, produced a Ki of 3.3 µM against the same enzyme [2]. The natural substrate MTA displays a Km of 26 µM for human lymphocyte MTAP [3], placing DFMTA's affinity approximately 54-fold below the substrate Km, confirming it as a tight-binding inhibitor rather than a simple substrate competitor.
| Evidence Dimension | MTAP inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.48 µM (Raji cell MTA Pase) |
| Comparator Or Baseline | MFMTA Ki = 3.3 µM; Natural substrate MTA Km = 26 µM |
| Quantified Difference | 6.9-fold more potent than MFMTA; ~54-fold below natural substrate Km |
| Conditions | Cell-free mammalian MTA phosphorylase competitive inhibition assay; phosphate buffer, pH 7.4 |
Why This Matters
For experiments requiring sustained MTAP blockade at low compound concentrations to minimize off-target effects, DFMTA's sub-micromolar Ki enables complete enzyme inhibition at concentrations where MFMTA (and certainly MTA) would leave residual catalytic activity.
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- [2] Sufrin JR, Spiess AJ, Kramer DL, Libby PR, Porter CW. Synthesis and antiproliferative effects of novel 5′-fluorinated analogues of 5′-deoxy-5′-(methylthio)adenosine. J Med Chem. 1989 May;32(5):997-1001. doi: 10.1021/jm00125a012. PMID: 2496231. View Source
- [3] White MW, Vandenbark AA, Barney CL, Ferro AJ. Structural analogs of 5′-methylthioadenosine as substrates and inhibitors of 5′-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation. Biochem Pharmacol. 1982 Feb 15;31(4):503-7. doi: 10.1016/0006-2952(82)90151-4. PMID: 6802139. View Source
